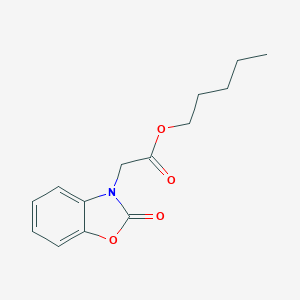

pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Description

Pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a heterocyclic ester derivative featuring a benzoxazolone core linked to an acetic acid moiety esterified with a pentyl group. The benzoxazolone ring (a fused bicyclic structure with oxygen and nitrogen atoms) confers electron-rich aromaticity and hydrogen-bonding capacity, while the pentyl chain enhances lipophilicity.

Properties

IUPAC Name |

pentyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-2-3-6-9-18-13(16)10-15-11-7-4-5-8-12(11)19-14(15)17/h4-5,7-8H,2-3,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIOSRLJGWZTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CN1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

Benzoxazolones are classically synthesized via cyclization of 2-aminophenol with acylating agents. For example, 2-benzoxazolinone (CAS 59-49-4) serves as a key intermediate. Nitration or halogenation at the 5-position introduces functional groups for downstream modifications. In one protocol, 5-chloro-2-methylbenzoxazole undergoes nitration with concentrated sulfuric and nitric acids at 20°C, yielding 5-chloro-6-nitro-2-methylbenzoxazole. Subsequent hydrogenation with Raney nickel reduces the nitro group to an amine, enabling acylations.

Oxidation of Benzoxazole Precursors

Alternative routes involve oxidizing benzoxazole derivatives. For instance, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde is synthesized from 2-benzoxazolinone using sodium ethoxide (NaOEt) and lead tetraacetate (Pb(OAc)₄) in benzene. While this method produces an aldehyde intermediate, further oxidation (e.g., with KMnO₄) could yield the corresponding acetic acid.

Esterification Strategies for Pentyl (2-Oxo-1,3-Benzoxazol-3(2H)-yl)Acetate

The acetic acid side chain’s esterification with pentanol is critical. Three methods are prevalent:

Acyl Chloride-Mediated Esterification

Procedure :

-

Synthesis of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetyl chloride : React (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid with thionyl chloride (SOCl₂) in ethyl acetate at 70°C.

-

Esterification : Combine the acyl chloride with pentanol in ethyl acetate, adding pyridine to scavenge HCl. Maintain temperatures below 30°C to prevent side reactions.

Conditions :

Direct Acid-Catalyzed Fischer Esterification

Procedure :

Reflux (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid with excess pentanol in the presence of concentrated H₂SO₄ (2–5 mol%). Remove water via azeotropic distillation to shift equilibrium.

Conditions :

Coupling Reagent-Assisted Esterification

Procedure :

Activate the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Add pentanol and stir at room temperature overnight.

Conditions :

-

Solvent: Dichloromethane

-

Reagents: DCC (1.2 equiv), DMAP (0.1 equiv)

-

Temperature: 25°C

Comparative Analysis of Esterification Methods

Optimization and Process Considerations

Solvent Selection

Ethyl acetate and dichloromethane are preferred for acyl chloride and coupling methods due to their inertness and solubility profiles. For Fischer esterification, toluene’s high boiling point facilitates azeotropic water removal.

Temperature Control

Exothermic reactions (e.g., acyl chloride formation) require gradual reagent addition and cooling. Esterification at >30°C risks decarboxylation or ring-opening side reactions.

Chemical Reactions Analysis

Types of Reactions

Pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds related to pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate. For instance, C-3 tethered derivatives have been shown to exhibit potent antioxidant activity, outperforming standard references like butylated hydroxytoluene (BHT) in various assays such as DPPH and FRAP . The non-toxic nature of these compounds was confirmed through cytotoxicity studies on non-cancerous cell lines.

Anticancer Activity

The benzoxazole moiety has been identified as a promising scaffold for anticancer agents. Compounds derived from this structure have demonstrated significant anti-invasive and anti-migratory properties in vitro. For example, certain derivatives inhibited cell invasion in assays more effectively than established metalloprotease inhibitors . In vivo studies have also shown that these compounds can reduce tumor growth in animal models, indicating their potential as new lead compounds for cancer therapy.

Material Science

Polymer Additives

this compound can be utilized as a functional additive in polymer matrices to enhance their thermal and mechanical properties. Its incorporation into polymer blends has been studied for improving material stability and performance under various environmental conditions.

Environmental Applications

Pollutant Degradation

Research indicates that benzoxazole derivatives, including this compound, can be effective in the degradation of environmental pollutants. These compounds can act as catalysts in the breakdown of hazardous substances, contributing to cleaner waste management practices.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (µM) | FRAP Assay (µM) | Cytotoxicity (IC50 µg/mL) |

|---|---|---|---|

| This compound | 546 ± 13.6 | 250 | >250 |

| Ascorbic Acid | Reference | Reference | Reference |

| BHT | Reference | Reference | Reference |

Table 2: Anticancer Efficacy in Animal Models

| Compound | Cancer Type | Administration Method | Tumor Growth Reduction (%) |

|---|---|---|---|

| This compound | HT1080 | Intraperitoneal | Significant |

| Bromo Coumarin Derivative | MDA-MB231 | Intraperitoneal | More potent than standard |

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A study conducted on a series of synthesized C-3 tethered 2-oxo-benzo[1,4]oxazines demonstrated that these compounds exhibited remarkable antioxidant properties. The research involved various assays to quantify their efficacy compared to well-known antioxidants like BHT and ascorbic acid .

Case Study 2: Anticancer Lead Optimization

In lead optimization studies for benzoxazolone carboxamides targeting lysosomal storage diseases, this compound derivatives showed promising results in reducing toxic lipid levels in animal models. The administration of these compounds led to a significant decrease in brain lipid accumulation associated with Gaucher’s and Krabbe’s diseases .

Mechanism of Action

The mechanism of action of pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

Key Compounds :

Methyl/Ethyl/Isopropyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate

- Example : Methyl ester (CAS 6639-62-9)

- Key Differences : Replacement of benzoxazole with benzisothiazole (sulfur instead of oxygen) and sulfone group (1,1-dioxido) increases electrophilicity and oxidative stability, altering reactivity and metabolic pathways.

Table 1: Physicochemical Properties of Ester Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* (Predicted) | Solubility (mg/mL, H₂O) |

|---|---|---|---|---|

| Pentyl (2-oxo-benzoxazol-3-yl)acetate | C₁₄H₁₇NO₄ | 263.29 | 2.8 | 0.12 |

| Ethyl analog | C₁₁H₁₁NO₄ | 221.21 | 1.5 | 1.3 |

| Benzyl analog | C₁₆H₁₅NO₃S | 301.36 | 3.2 | 0.08 |

| Methyl benzisothiazolyl acetate | C₁₀H₉NO₄S | 239.25 | 1.1 | 2.5 |

*LogP: Predicted octanol-water partition coefficient using QSAR models.

Heterocycle-Modified Analogs

Key Compounds :

Ethyl 2-(5-(4-Fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate Structure: Oxadiazole ring replaces benzoxazole.

Benzyl 2-(1-oxo-2H-1,3-benzothiazol-3-yl)acetate

- Structure : Benzothiazole replaces benzoxazole (sulfur instead of oxygen).

- Key Differences : Sulfur’s lower electronegativity increases ring electron density, enhancing π-π interactions and redox activity.

Biological Activity

Pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a synthetic organic compound characterized by its unique structure, which includes a benzoxazole moiety and an acetate group. This compound has garnered interest in the scientific community for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C14H17NO4

- Molecular Weight : 263.29 g/mol

- Functional Groups : Benzoxazole ring, ester group

The presence of these functional groups suggests that this compound could serve as a precursor for the synthesis of more complex molecules with diverse functionalities. The benzoxazole moiety is known for its significant biological activity and applications in material science.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:

- Formation of the benzoxazole ring through cyclization.

- Introduction of the acetate group via esterification.

This complexity in synthesis indicates the potential for diverse derivatives with varying biological activities.

Antimicrobial Activity

Limited research indicates that this compound may possess antimicrobial properties. Although specific studies on this compound are scarce, related benzoxazole derivatives have demonstrated moderate antibacterial activity against various strains. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Benzoxazole Derivatives | Moderate antibacterial activity | Letters in Organic Chemistry |

Antifungal and Anticancer Properties

The compound has also been investigated for its antifungal and anticancer potential. Preliminary studies suggest that compounds featuring the benzoxazole ring often exhibit significant cytotoxicity against cancer cell lines. For example:

| Cell Line | Compound Tested | IC50 Value (µM) |

|---|---|---|

| HL-60 (Pro-myelocytic leukemia) | Benzoxazole derivatives | 19.0 - 42.1 |

These results indicate that this compound could be a candidate for further pharmacological evaluation.

The mechanism of action for this compound likely involves interactions with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : Binding to enzymes or receptors that modulate cellular processes.

- Signal Transduction Pathways : Affecting pathways involved in cell proliferation and apoptosis.

Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies and Research Findings

Research on similar compounds has shown promising results regarding their biological activities:

- Antitumor Activity : Studies on benzoxazole derivatives have reported significant cytotoxic effects against various cancer cell lines, establishing a foundation for further investigation into this compound.

- Antifungal Activity : Related compounds have shown antifungal properties, suggesting that this compound may also be effective in this regard .

Q & A

Synthesis and Optimization

Basic Research Question: What are the critical parameters for optimizing the synthesis of pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, and how can reaction yields be systematically improved? Methodological Answer: The synthesis involves coupling reactions, often catalyzed by palladium complexes (e.g., (PPh₃)₄Pd) under Suzuki-Miyaura conditions. Key parameters include:

- Catalyst loading : 0.03 mmol of (PPh₃)₄Pd per 1 mmol substrate for cross-coupling efficiency .

- Solvent system : DMF/H₂O (10:1 ratio) at 100°C for 12 hours to stabilize intermediates and promote aryl boronic acid coupling .

- Workup : Ethyl acetate extraction (3 × 15 mL) followed by silica gel chromatography (hexane/EtOAc gradient) for purification.

To improve yields, employ design of experiments (DoE) to test variables like temperature, solvent polarity, and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Advanced Research Question: How can computational reaction path screening (e.g., via quantum chemical calculations) reduce trial-and-error in identifying optimal coupling conditions for benzoxazole derivatives? Methodological Answer: Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and activation energies for cross-coupling steps. Pair this with machine learning to predict solvent effects and catalyst performance. For example, ICReDD’s workflow integrates reaction path searches with experimental validation, reducing optimization time by 40–60% .

Structural Characterization

Basic Research Question: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound? Methodological Answer:

- ¹H/¹³C NMR : Key signals include the benzoxazole C=O resonance at ~160 ppm and the acetate carbonyl at ~170 ppm. The pentyl chain shows δ 4.2–4.4 ppm (ester OCH₂) and δ 0.8–1.6 ppm (alkyl protons) .

- X-ray crystallography : Resolve bond lengths (e.g., C=O at 1.21 Å) and dihedral angles to confirm stereoelectronic effects in the benzoxazole core .

Advanced Research Question: How can discrepancies between spectroscopic data (e.g., NMR) and crystallographic results be resolved for structurally complex derivatives? Methodological Answer: Apply DFT calculations (B3LYP/6-31G**) to simulate NMR chemical shifts and compare them with experimental data. For example, Ghafoor et al. (2020) demonstrated <0.3 ppm deviation between computed and observed shifts for similar heterocycles, enabling precise structural validation .

Safety and Handling

Basic Research Question: What are the recommended safety protocols for handling this compound in laboratory settings? Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Use ethyl acetate-free solvents during extraction to minimize flammability risks .

Advanced Research Question: How can computational toxicity prediction models (e.g., ADMET) inform risk assessments for novel benzoxazole derivatives? Methodological Answer: Tools like ADMET Predictor or Toxtree analyze physicochemical properties (e.g., logP, H-bond donors) to predict acute toxicity. For example, benzoxazole analogs with logP >3.5 may require enhanced ventilation due to bioaccumulation risks .

Experimental Design

Basic Research Question: What factorial design strategies are effective for studying substituent effects on the benzoxazole ring’s reactivity? Methodological Answer: Use a 2³ full factorial design to test variables:

Electron-withdrawing vs. donating substituents (e.g., -NO₂ vs. -OCH₃).

Solvent polarity (DMF vs. THF).

Temperature (80°C vs. 120°C).

Analyze interactions using ANOVA to identify dominant factors in yield variability .

Advanced Research Question: How can machine learning integrate heterogeneous data (e.g., reaction conditions, spectroscopic data) to automate synthesis protocols? Methodological Answer: Train a random forest model on historical reaction data (e.g., catalyst performance, solvent polarity indices) to predict optimal conditions. Platforms like ChemOS enable real-time feedback loops between experimental outputs and computational models .

Data Contradictions

Advanced Research Question: How should researchers address contradictions between theoretical (DFT) and experimental (X-ray) bond lengths in the benzoxazole core? Methodological Answer: Re-optimize DFT parameters (e.g., dispersion corrections via D3-BJ method) to account for weak intermolecular forces in the crystal lattice. Compare Hirshfeld surfaces to identify packing effects distorting bond lengths .

Analytical Method Development

Advanced Research Question: What HPLC-MS/MS parameters are optimal for quantifying trace impurities in this compound? Methodological Answer:

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B).

- Gradient : 5–95% B over 10 minutes.

Use MRM transitions (e.g., m/z 290 → 145 for the parent ion) with a LOD of 0.1 ng/mL .

Interdisciplinary Integration

Advanced Research Question: How can chemical informatics platforms streamline data sharing across computational, synthetic, and analytical teams? Methodological Answer: Adopt FAIR data principles via platforms like KNIME or PubChem , ensuring metadata standards (e.g., SMILES, InChI keys) are embedded. For example, ICReDD’s workflow integrates reaction databases with quantum calculations for real-time collaboration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.